molecular formula C20H19ClN6O2 B11285960 N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285960
M. Wt: 410.9 g/mol
InChI Key: HDTLUMUHSTTZIB-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and dimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylhydrazine with 2,4-dimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with methyl isocyanate under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the desired functional groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and dimethoxyphenyl groups enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(2,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-6-4-5-12(21)9-13)25-20(26-19)24-16-8-7-14(28-2)10-17(16)29-3/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

HDTLUMUHSTTZIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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